Carbazomycin A

Descripción general

Descripción

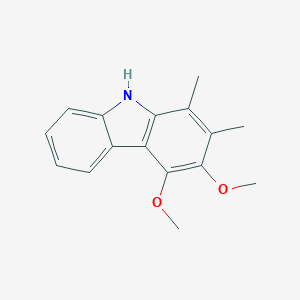

Carbazomycin A is a bacterial metabolite found in Streptomyces with diverse biological activities . It is active against S. aureus, T. asteroides, and T. mentagrophytes, as well as the plant pathogenic fungus P. oryzae .

Synthesis Analysis

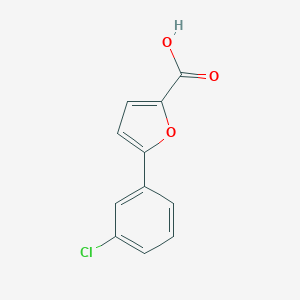

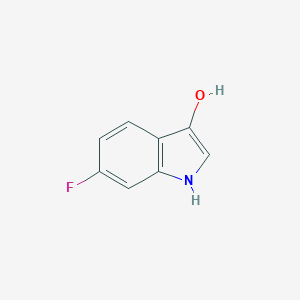

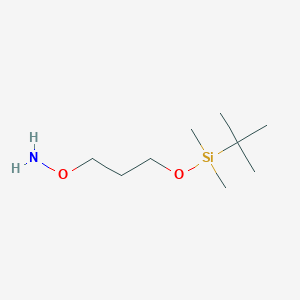

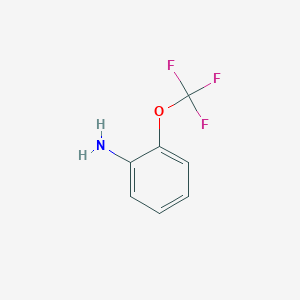

The total synthesis of Carbazomycins A and B was demonstrated using a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . The densely substituted benzene ring of the target compound was successfully constructed by functionalization of a hydrocarbazolone intermediate and subsequent aromatization using N-bromosuccinimide .Molecular Structure Analysis

Carbazomycin A has a simple structure but attractive biological activities . It contains a carbazole nucleus, which is a tricyclic skeleton frequently seen as a core structure in biologically active compounds .Chemical Reactions Analysis

The synthesis of Carbazomycins A and B involved a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . The densely substituted benzene ring of the target compound was successfully constructed by functionalization of a hydrocarbazolone intermediate and subsequent aromatization using N-bromosuccinimide .Physical And Chemical Properties Analysis

The molecular formulae of Carbazomycins A were determined to be C16H17NO2 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Total Synthesis

Carbazomycins A and B have been synthesized using a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . The densely substituted benzene ring of the target compound was successfully constructed by functionalization of a hydrocarbazolone intermediate and subsequent aromatization .

Biological Activities

Carbazomycins A and B, which were isolated from the extract of cultured mycelia of Streptoverticillium ehimensis strain H1051-MY10, show inhibitory activity against 5-lipoxygenase . They also have weak antibacterial and antiyeast activities .

Anti-Malarial Properties

Carbazomycin B, a close relative of Carbazomycin A, is active against malaria . This suggests that Carbazomycin A may also have potential anti-malarial properties.

Role in Pharmaceutical Sciences

Carbazomycins have been receiving considerable attention in the field of pharmaceutical sciences . Their total synthesis has been a subject of several reports .

Carbazole Skeleton

Carbazomycin A, like other carbazomycins, has a tricyclic skeleton that is frequently seen as a core structure in biologically active compounds . This makes it a subject of interest in the study of molecular structures and their biological activities.

Potential Therapeutic Applications

Carbazoles, including Carbazomycin A, have been reported to exhibit diverse biological activities such as antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective and pancreatic lipase inhibition properties . This suggests that Carbazomycin A could have potential therapeutic applications in treating a variety of health conditions.

Direcciones Futuras

While specific future directions for Carbazomycin A research are not available in the search results, the field of carbohydrate-containing therapeutics, which includes compounds like Carbazomycin A, has several potential development directions . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Mecanismo De Acción

Target of Action

Carbazomycin A, a member of the carbazomycins, is known for its biological activities . It shows inhibitory activity against 5-lipoxygenase , and has weak antibacterial and antiyeast activities . The compound’s primary targets are therefore enzymes involved in the inflammatory response, bacterial growth, and yeast proliferation .

Mode of Action

This interaction likely results in the inhibition of the target enzymes, thereby preventing them from carrying out their normal functions .

Biochemical Pathways

Carbazomycin A affects the biochemical pathways associated with its targets. For instance, by inhibiting 5-lipoxygenase, it may disrupt the synthesis of leukotrienes, which are involved in inflammatory responses . The compound’s antibacterial and antiyeast activities suggest that it may also interfere with essential biochemical pathways in these organisms .

Result of Action

The inhibition of 5-lipoxygenase by Carbazomycin A can lead to a decrease in the production of leukotrienes, potentially reducing inflammation . Its antibacterial and antiyeast activities may result in the inhibition of growth or proliferation of these organisms .

Propiedades

IUPAC Name |

3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZEVNLYSXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226111 | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazomycin A | |

CAS RN |

75139-39-8 | |

| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

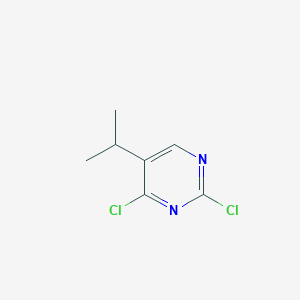

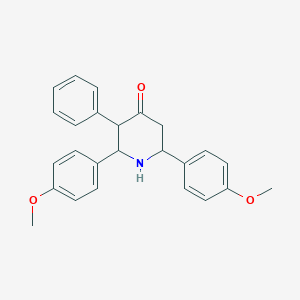

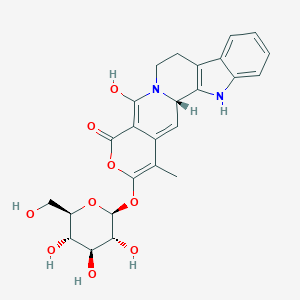

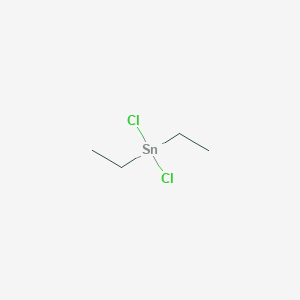

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Carbazomycin A?

A1: Carbazomycin A has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []

Q2: How can I access spectroscopic data for Carbazomycin A?

A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for Carbazomycin A and its derivatives. []

Q3: What are the common synthetic approaches to Carbazomycin A?

A3: Numerous synthetic routes have been developed for Carbazomycin A, including:

- Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]

- Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]

- Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]

- Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []

- Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []

- Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []

Q4: Are there any total synthesis reports for Carbazomycin A?

A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []

Q5: What are the primary biological activities of Carbazomycin A?

A5: Carbazomycin A exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []

Q6: Has Carbazomycin A's activity been tested against specific organisms?

A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []

Q7: Are there any studies on the mechanism of action of Carbazomycin A?

A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if Carbazomycin A shares a similar mechanism.

Q8: How do structural modifications influence the biological activity of Carbazomycin A?

A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of Carbazomycin A. [] Derivatives lacking this group demonstrate diminished activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)